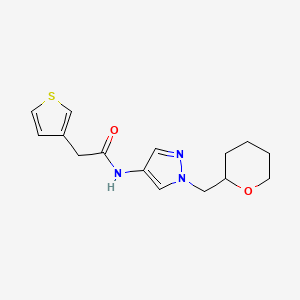

![molecular formula C24H18N4O2S2 B2508681 2-[3-(甲硫基)苯基]-4-{3-[4-(甲硫基)苯基]-1,2,4-恶二唑-5-基}酞嗪-1(2H)-酮 CAS No. 1291853-10-5](/img/structure/B2508681.png)

2-[3-(甲硫基)苯基]-4-{3-[4-(甲硫基)苯基]-1,2,4-恶二唑-5-基}酞嗪-1(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

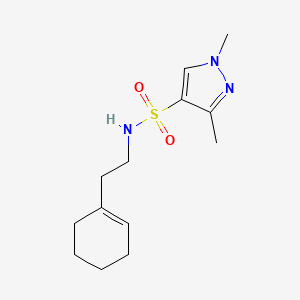

The compound "2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one" is a chemically synthesized molecule that appears to be a derivative of phthalazin-1(2H)-one with substitutions that include a methylsulfanyl group and an oxadiazole ring. This type of compound is part of a broader class of molecules that have been studied for their potential antimicrobial activities against various bacteria and fungi strains .

Synthesis Analysis

The synthesis of related phthalazin-1(2H)-one derivatives typically involves the use of starting materials such as methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl) acetate, which can be prepared from phthalic anhydride . The synthesis process may include cyclization reactions and the introduction of various substituents to create the desired oxadiazole and methylsulfanyl functional groups. The synthesis of similar compounds has been performed under conditions such as ethanol with a catalytic amount of concentrated sulfuric acid .

Molecular Structure Analysis

The molecular structure of phthalazin-1(2H)-one derivatives is characterized by the presence of a phthalazine scaffold, which can be further modified with various substituents. The oxadiazole ring is a five-membered heterocyclic compound containing oxygen and nitrogen atoms, which is known for its biological relevance . The methylsulfanyl group is a sulfur-containing substituent that can influence the electronic properties of the molecule. Spectral data, such as 1H NMR, IR, and mass spectroscopy, are typically used to characterize the structure of these synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of phthalazin-1(2H)-one derivatives can involve interactions with various reagents to form new bonds or transform existing functional groups. For instance, reactions with binucleophilic reagents can lead to intramolecular ring transformations, resulting in the formation of fused s-triazoles . The presence of functional groups like the oxadiazole ring and the methylsulfanyl group can also participate in various chemical reactions, potentially leading to the synthesis of novel compounds with diverse biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazin-1(2H)-one derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential application as pharmaceutical agents. The antimicrobial activity of these compounds is a key chemical property, and several derivatives have demonstrated activity against both gram-positive and gram-negative bacteria, as well as fungi . Computational docking analysis can be used to predict the interaction of these molecules with biological targets, providing insights into their mechanism of action .

科学研究应用

合成和抗菌活性

酞嗪衍生物的抗菌研究:研究深入探究了酞嗪衍生物的合成和抗菌评价,包括与指定化合物具有相似结构的那些衍生物。例如,新的3-异恶唑啉取代酞嗪甲磺酰基-恶二唑的合成和抗菌研究及其对各种细菌和真菌菌株的活性证明了此类化合物的抗菌潜力 (Sridhara 等,2011)。类似地,2-取代[4-(1,3,4-恶二唑-2-基)甲基]酞嗪-1(2H)-酮衍生物的创建及其抗菌有效性进一步突出了酞嗪化合物在对抗微生物感染中的作用 (Sridhara 等,2010)。

抗癌研究

癌症治疗中的新型酞嗪:该化合物与肿瘤学相关,其中设计和合成了新型 1,4-二取代酞嗪。这些化合物,包括苯胺基-芳基硫代甲基酞嗪,已显示出比顺铂更高的体外抗癌活性,针对不同的癌细胞系,表明它们在癌症治疗中的潜力 (Li 等,2006)。

材料科学

聚合物和膜的开发:在材料科学中,酞嗪衍生物,包括具有恶二唑部分的那些衍生物,已被合成并应用于磺化聚(芳基醚)质子交换膜 (PEM) 的开发。这些材料表现出优异的成膜性能、热稳定性和化学稳定性,以及显著的质子电导率,表明它们在燃料电池应用中的实用性 (Jin & Zhu,2018)。

安全和危害

未来方向

属性

IUPAC Name |

2-(3-methylsulfanylphenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O2S2/c1-31-17-12-10-15(11-13-17)22-25-23(30-27-22)21-19-8-3-4-9-20(19)24(29)28(26-21)16-6-5-7-18(14-16)32-2/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLQYWNBCNNYRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2508601.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2508602.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2508603.png)

![methyl 2-methyl-4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2508609.png)

![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-morpholino-1,3-thiazol-4(5H)-one](/img/structure/B2508610.png)

![4-Chloro-8-isopropyl-2-methylsulfanyl-pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B2508611.png)

![2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide](/img/structure/B2508613.png)

![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2508620.png)